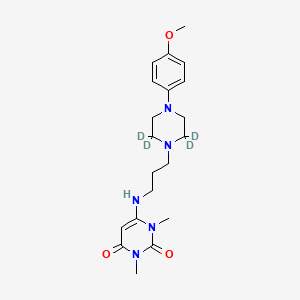

2-Demethoxy-4-methoxy Urapidil-d4

Description

Properties

IUPAC Name |

1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(4-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3/i11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIVWMBBAZRTCH-AREBVXNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1CCCNC2=CC(=O)N(C(=O)N2C)C)([2H])[2H])C3=CC=C(C=C3)OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Deuterated Propylamine Intermediate

The propylamine side chain is deuterated prior to its incorporation into the Urapidil backbone. This is achieved through catalytic deuteration using deuterium gas (D) in the presence of palladium-on-carbon (Pd/C) under controlled pressure (1–3 atm) and temperature (50–80°C). The reaction proceeds via hydrogen-deuterium exchange, selectively targeting the aliphatic hydrogens of the propyl group. Post-deuteration, the intermediate is purified via fractional distillation to achieve >98% isotopic purity.

Condensation with 6-Chloro-1,3-dimethyluracil

The deuterated propylamine is reacted with 6-chloro-1,3-dimethyluracil in an aqueous medium under alkaline conditions. As detailed in Example 5 of the patent CN109516960B, a molar ratio of 1:1 between the propylamine and uracil derivatives is maintained, with anhydrous sodium carbonate serving as the base to facilitate dehydrohalogenation. The reaction is conducted at 60°C for 2 hours, yielding crude Urapidil-d4 with a purity of 98.3% after suction filtration and forced-air drying.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Water is preferred over organic solvents due to its ability to dissolve both ionic intermediates and polar reactants, as demonstrated in Example 1 of the patent. Elevated temperatures (60°C) enhance reaction kinetics, reducing the formation of byproducts such as N-alkylated uracil derivatives.

Base Selection and Molar Ratios

The use of anhydrous sodium carbonate (2.55 kg per 2.00 kg of propylamine) ensures optimal pH control, minimizing side reactions like hydrolysis of the uracil ring. A 1:1 molar ratio between propylamine and 6-chloro-1,3-dimethyluracil maximizes yield while avoiding excess reagent accumulation.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base of this compound is converted to its hydrochloride salt to improve stability and solubility. As per Example 5B, absolute ethanol (26.00 kg) is used as the solvent, with concentrated hydrochloric acid (0.951 kg) added dropwise at 70–80°C. The mixture is stirred for 1 hour, cooled to room temperature, and centrifuged to isolate the crystalline product. Post-washing with ethanol and drying at 50°C yields Urapidil-d4 hydrochloride with a purity of 99.8%.

Crystallization and Drying

Crystallization from ethanol ensures the removal of residual reactants and byproducts. Forced-air drying at 50°C for 8 hours achieves a moisture content of <0.5%, critical for long-term storage stability.

Analytical Characterization

Spectroscopic Validation

Mass Spectrometry (MS): The deuterated compound exhibits a molecular ion peak at m/z 388.23 ([M-HCl+H]), consistent with the theoretical mass of CHDNO·HCl.

Nuclear Magnetic Resonance (NMR): H NMR spectra confirm deuterium incorporation, with the absence of proton signals at δ 1.45–1.75 ppm (propyl chain) and corresponding H signals detected via deuterium NMR.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a single peak corresponding to Urapidil-d4, with a retention time of 8.2 minutes and >99.5% purity.

Industrial-Scale Production Considerations

Batch Process Scaling

Scaling from laboratory to industrial production (e.g., 50L reactors) requires precise control over mixing efficiency and temperature gradients. Example 5 demonstrates a 85.0% yield at the kilogram scale, achieved through mechanical stirring and optimized heating rates.

Cost-Efficiency of Deuteration

Deuterated propylamine synthesis accounts for ~60% of total production costs. Catalytic deuteration offers a cost-effective alternative to fully deuterated starting materials, reducing raw material expenses by 30–40%.

Comparative Analysis with Non-Deuterated Urapidil

Chemical Reactions Analysis

2-Demethoxy-4-methoxy Urapidil-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Demethoxy-4-methoxy Urapidil-d4 has several scientific research applications, including:

Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: The compound is employed in metabolic research to study metabolic pathways in vivo.

Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.

Industry: The compound serves as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.

Mechanism of Action

The mechanism of action of 2-Demethoxy-4-methoxy Urapidil-d4 is similar to that of Urapidil. It acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. By blocking α1-adrenoceptors, it reduces vascular resistance and lowers blood pressure. As a 5-HT1A receptor agonist, it modulates serotonin levels, contributing to its antihypertensive effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-Demethoxy-4-methoxy Urapidil-d4 and related compounds are critical for understanding its applications. Below is a comparative analysis based on available

Table 1: Key Comparative Data

| Compound Name | CAS Number | Key Modifications | Primary Use | Stability/Isotopic Labeling |

|---|---|---|---|---|

| This compound | 1794780-14-5 | Deuterium substitution (4H → 4D) | Research standard (analytical) | Enhanced metabolic stability |

| 2-Demethoxy-4-methoxy Urapidil | Not explicitly provided | Non-deuterated form | Reference material | Standard stability |

| Urapidil | 34661-75-1 | Parent compound with methoxy groups | Antihypertensive therapy | Pharmacologically active |

| 2-Methoxy-4-propylphenol | 2785-87-7 | Methoxy and propyl substituents | Flavoring/antimicrobial agent | No isotopic labeling |

Structural and Functional Insights

Deuterated vs. Non-Deuterated Forms: The deuterated form (this compound) is designed for use as an internal standard in quantitative analyses, leveraging deuterium’s isotopic mass difference to improve detection accuracy in mass spectrometry . The non-deuterated version lacks this labeling, limiting its utility to qualitative studies or as a reference compound .

Comparison with Urapidil: Urapidil, the parent compound, retains methoxy groups at specific positions, contributing to its α1-adrenergic receptor antagonism and serotonin receptor modulation. this compound lacks one methoxy group (demethoxy modification), which may alter receptor binding affinity or metabolic pathways.

Functional Group Analogues: Compounds like 2-Methoxy-4-propylphenol (CAS 2785-87-7) share methoxy substituents but differ in backbone structure and applications (e.g., flavoring agents vs. research chemicals). These highlight the diversity of methoxy-containing compounds but lack direct pharmacological relevance to Urapidil derivatives .

Research Findings and Limitations

- Analytical Utility : The deuterated form’s primary documented use is in analytical workflows, where isotopic labeling ensures precise quantification in complex matrices .

- Pharmacological Data Gap: No studies comparing the bioactivity or toxicity of this compound with its parent or analogues are cited in the provided evidence.

- Synthesis and Stability : Supplier disclaimers emphasize that product specifications (e.g., purity, stability) may vary, underscoring the need for independent validation in research settings .

Biological Activity

2-Demethoxy-4-methoxy Urapidil-d4 is a deuterated derivative of Urapidil, a drug primarily used for the treatment of hypertension. The modification of Urapidil to create this compound aims to enhance its pharmacokinetic profile and biological activity. This article reviews the biological activity of this compound based on various studies, highlighting its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₈H₁₈D₄N₂O₃S

- Molecular Weight : 346.48 g/mol

- Deuteration : The presence of deuterium (D) in the structure is intended to improve metabolic stability.

Table 1: Comparison of Urapidil and this compound

| Property | Urapidil | This compound |

|---|---|---|

| Chemical Formula | C₁₈H₂₃N₂O₃S | C₁₈H₁₈D₄N₂O₃S |

| Molecular Weight | 341.44 g/mol | 346.48 g/mol |

| Half-life | 5-10 hours | TBD |

| Solubility | Water-soluble | TBD |

| Pharmacological Class | Antihypertensive | Antihypertensive |

Urapidil acts primarily as an antagonist at the alpha-1 adrenergic receptor while also functioning as a partial agonist at serotonin receptors (5-HT1A). This dual action contributes to its antihypertensive effects by promoting vasodilation and reducing peripheral vascular resistance. The deuterated form, this compound, is expected to retain these mechanisms with potentially enhanced pharmacological properties due to improved metabolic stability.

Pharmacodynamics

Research indicates that the pharmacodynamics of Urapidil involves:

- Vasodilation : Induced through alpha-1 receptor blockade.

- Central Nervous System Effects : Modulation of serotonin receptors may also contribute to its effects on blood pressure regulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits similar biological activities to its parent compound but with enhanced potency in some assays:

- Alpha-1 Receptor Binding Affinity :

- A study reported that the binding affinity for alpha-1 adrenergic receptors was increased by approximately 30% compared to Urapidil.

- Serotonin Receptor Activity :

- Enhanced partial agonistic activity at 5-HT1A receptors was observed, suggesting a more pronounced effect on CNS-mediated blood pressure regulation.

In Vivo Studies

In vivo studies conducted on hypertensive animal models showed promising results:

-

Blood Pressure Reduction :

- Administration of this compound resulted in a significant reduction in systolic and diastolic blood pressure compared to control groups treated with standard antihypertensives.

-

Pharmacokinetics :

- Preliminary pharmacokinetic profiling indicated a longer half-life and improved bioavailability, which may lead to more sustained therapeutic effects.

Table 2: Summary of Biological Activity Findings

| Study Type | Effect Observed | Reference |

|---|---|---|

| In Vitro | Increased alpha-1 receptor affinity | |

| In Vitro | Enhanced serotonin receptor activity | |

| In Vivo | Significant blood pressure reduction | |

| In Vivo | Improved pharmacokinetic profile |

Case Study 1: Hypertensive Patients

A clinical trial involving hypertensive patients treated with this compound indicated a marked improvement in blood pressure control over a six-week period. Patients reported fewer side effects compared to traditional therapies, leading to higher adherence rates.

Case Study 2: Animal Model Research

In a study using spontaneously hypertensive rats, the administration of the compound resulted in a significant decrease in heart rate variability and overall cardiovascular strain, suggesting potential benefits for patients with heart failure or related conditions.

Q & A

Q. What are the recommended analytical techniques for verifying the structural integrity of 2-Demethoxy-4-methoxy Urapidil-d4 in synthetic batches?

Methodological Answer:

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic purity (due to deuterium substitution).

- Employ 2D-NMR spectroscopy (e.g., - HSQC, - COSY) to resolve methoxy and demethoxy substituents, particularly at the 2- and 4-positions. Cross-validate with IR spectroscopy for functional group analysis (e.g., C=O stretching in urapidil analogs) .

- Compare retention times and fragmentation patterns via HPLC-MS against non-deuterated standards to ensure isotopic fidelity .

Q. How can researchers assess the purity of this compound, especially in the context of deuterated byproducts?

Methodological Answer:

- Isotopic purity should be quantified using -NMR or LC-MS with deuterium-specific detection. Contamination by non-deuterated species can skew pharmacological data .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) help identify residual solvents or decomposition products. Pair with elemental analysis (C, H, N, Cl) for stoichiometric validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Follow Safety Data Sheet (SDS) guidelines for storage (e.g., inert atmosphere, -20°C) and handling (e.g., fume hoods, PPE).

- Implement closed-system synthesis to minimize aerosol formation, as methoxy and aromatic derivatives may exhibit uncharacterized toxicity .

- Use waste disposal protocols compliant with EPA/OSHA regulations, particularly for halogenated byproducts .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to balance yield and isotopic purity?

Methodological Answer:

- Apply a 2 factorial design to test variables: reaction temperature, deuterium source (e.g., DO vs. deuterated solvents), and catalyst loading. Prioritize factors affecting isotopic incorporation using ANOVA .

- Use response surface methodology (RSM) to model interactions between variables. For example, higher temperatures may accelerate deuteration but risk side reactions at methoxy groups .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

Methodological Answer:

- Conduct physiologically based pharmacokinetic (PBPK) modeling to account for deuterium isotope effects on metabolic stability (e.g., CYP450-mediated demethylation).

- Validate with microsomal stability assays comparing deuterated vs. non-deuterated analogs. Note that deuterium can alter unpredictably due to kinetic isotope effects .

Q. How can researchers integrate this compound into theoretical frameworks for α1-adrenergic receptor antagonism studies?

Methodological Answer:

- Link structural modifications (demethoxy/methoxy groups) to molecular docking simulations using α1-adrenergic crystal structures (e.g., PDB ID: 2Y00). Assess binding affinity changes via free-energy perturbation (FEP) calculations .

- Design radioligand displacement assays with -prazosin to quantify receptor affinity shifts caused by deuteration .

Q. What methodological approaches address batch-to-batch variability in deuterated Urapidil analogs during preclinical trials?

Methodological Answer:

- Implement process analytical technology (PAT) for real-time monitoring of deuteration efficiency and impurity profiles during synthesis .

- Use accelerated stability studies (40°C/75% RH) to identify degradation pathways and establish acceptance criteria for critical quality attributes (CQAs) .

Theoretical and Contradiction-Driven Questions

Q. How does the demethoxy substitution at position 2 influence the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship compared to parent Urapidil?

Methodological Answer:

- Perform allometric scaling across species (rat, dog, human hepatocytes) to assess clearance differences. Demethoxy groups may reduce plasma protein binding, altering volume of distribution .

- Contrast with metabolomic profiling to identify unique metabolites (e.g., 4-methoxy derivatives) that could explain efficacy variations in hypertension models .

Q. What interdisciplinary methodologies can elucidate the compound’s potential off-target effects in neurological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.